

# Mechanism of Action: Targeting the Endothelin Pathway

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## Compound of Interest

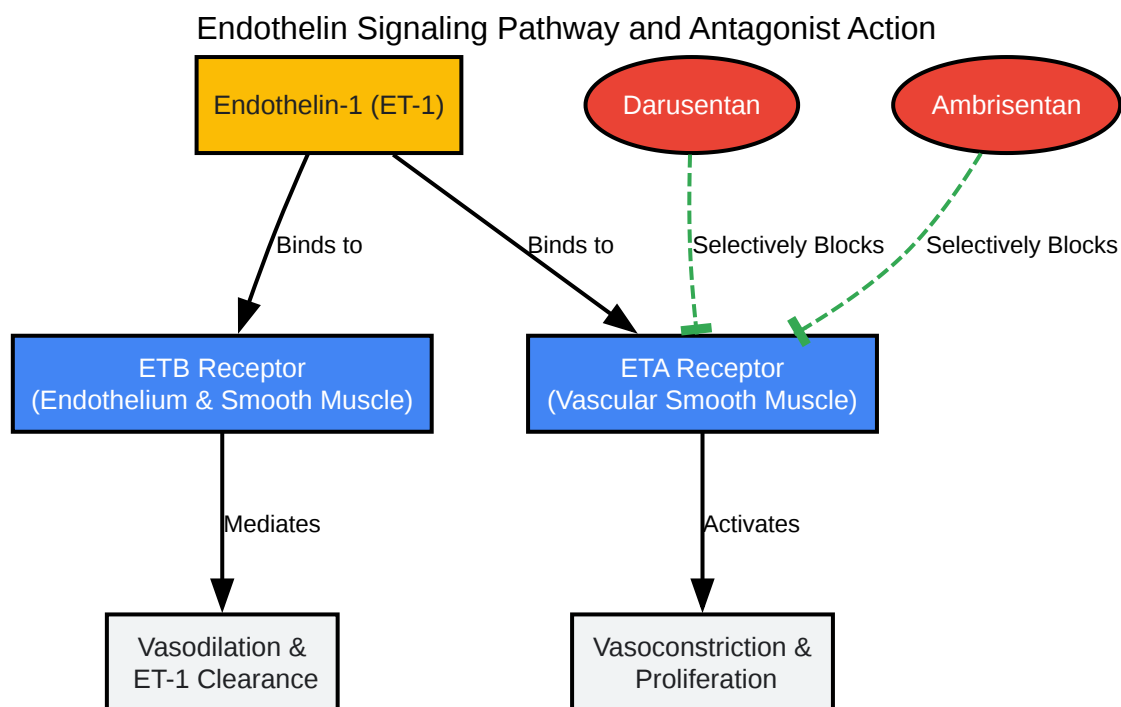
Compound Name: Darusentan, (+/-)-

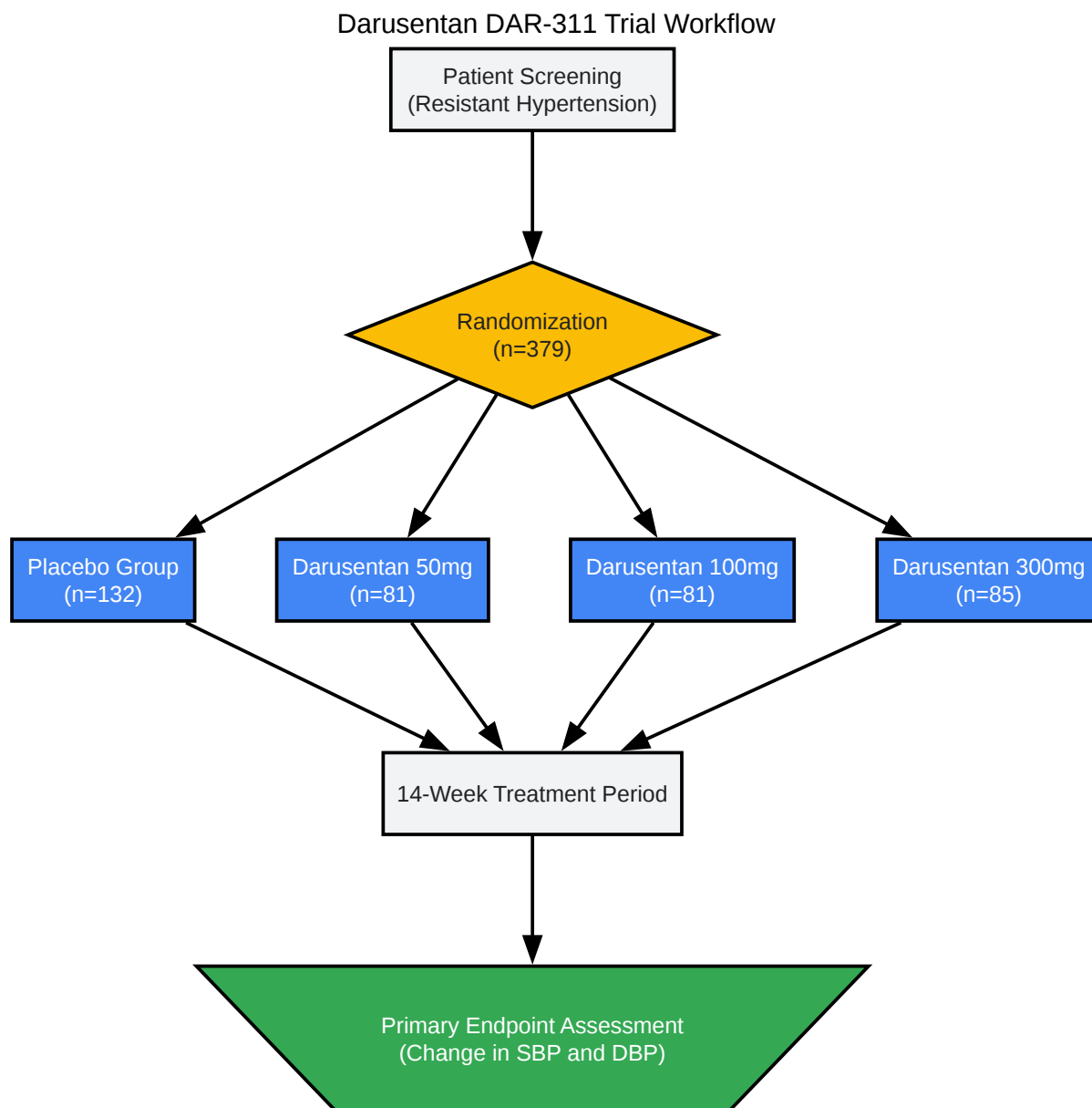
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Both Darusentan and Ambrisentan are classified as endothelin receptor antagonists (ERAs). They function by selectively blocking the endothelin-A (ETA) receptor, a key component of the endothelin signaling pathway.<sup>[1][2][3]</sup> Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that, upon binding to ETA receptors on vascular smooth muscle cells, triggers a cascade of events leading to vasoconstriction and cell proliferation.<sup>[1][2]</sup> By inhibiting this interaction, both drugs promote vasodilation and have antiproliferative effects.<sup>[3][4]</sup>

The selectivity for the ETA receptor over the ETB receptor is a key characteristic of these drugs. While ETA receptor activation primarily mediates vasoconstriction, ETB receptors have a dual role, including clearing circulating ET-1 and promoting the release of vasodilators.<sup>[2][5]</sup> The selective blockade of ETA receptors is intended to maximize the beneficial vasodilatory effects while preserving the clearance functions of ETB receptors.<sup>[2][3]</sup>





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